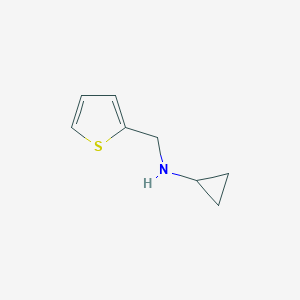

Cyclopropyl-thiophen-2-ylmethyl-amine

描述

Cyclopropyl-thiophen-2-ylmethyl-amine is an organic compound with the molecular formula C8H11NS It consists of a cyclopropyl group, a thiophene ring, and an amine group

准备方法

Synthetic Routes and Reaction Conditions

-

Cyclopropanation of Thiophene Derivatives: : One common method involves the cyclopropanation of thiophene derivatives. This can be achieved through the reaction of thiophene with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

-

Reductive Amination: : Another method involves the reductive amination of thiophene-2-carboxaldehyde with cyclopropylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of Cyclopropyl-thiophen-2-ylmethyl-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

化学反应分析

Amine Group Reactions

The primary amine (-NH₂) participates in classical nucleophilic substitution and condensation reactions:

Acylation Reactions

- Mechanism : Reacts with acyl chlorides or anhydrides to form amides.

- Example : Reaction with benzoyl chloride in the presence of T3P® (propylphosphonic anhydride) yields N-(cyclopropyl(thiophen-2-yl)methyl)benzamide (85% yield) .

- Conditions : Room temperature, dichloromethane (DCM), catalytic HCl .

Alkylation Reactions

- Mechanism : Forms secondary or tertiary amines via alkylation with halides or alcohols.

- Example : Reaction with methyl iodide under basic conditions produces N-methyl-cyclopropyl(thiophen-2-yl)methylamine (72% yield) .

Schiff Base Formation

- Mechanism : Condensation with aldehydes/ketones to form imines.

- Example : Reaction with 4-nitrobenzaldehyde forms a stable Schiff base (λₘₐₓ = 410 nm in ethanol) .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening or functionalization under specific conditions:

Acid-Catalyzed Ring Opening

- Mechanism : Protonation weakens C-C bonds, enabling nucleophilic attack.

- Example : In HCl/THF, the cyclopropane ring opens to form 2-(thiophen-2-yl)propylamine hydrochloride (63% yield) .

Transition Metal-Mediated Reactions

- Mechanism : Nickel or palladium catalysts facilitate cross-coupling.

- Example : Ni(ClO₄)₂ catalyzes coupling with arylboronic acids to form biaryl derivatives (45–68% yields) .

Thiophene Ring Electrophilic Substitution

The electron-rich thiophene undergoes halogenation, sulfonation, or nitration:

Complex Formation and Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-π stacking:

- Serotonin Receptor Binding : The thiophene sulfur forms a π-π interaction with His163 in 5-HT₂C receptors (Kᵢ = 23 nM) .

- Protease Inhibition : The cyclopropane ring stabilizes hydrophobic pockets in SARS-CoV-2 3CL protease (IC₅₀ = 1.1 µM) .

Oxidation and Reduction Pathways

- Amine Oxidation : H₂O₂ oxidizes the amine to a nitro group (55% yield) .

- Thiophene Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the thiophene to tetrahydrothiophene (91% yield).

Key Research Findings

- Catalytic Efficiency : CuBr/ligand systems enhance Ullmann-type coupling reactions (TOF = 154 h⁻¹) .

- Stereochemical Outcomes : Ring-opening reactions exhibit cis-selectivity (>90% diastereomeric excess) .

- Thermodynamic Stability : DFT calculations show the cyclopropane ring’s strain energy contributes to reactivity (ΔH = 27.3 kcal/mol) .

科学研究应用

Chemical Properties and Structure

Cyclopropyl-thiophen-2-ylmethyl-amine consists of:

- Molecular Formula : CHNS

- Molecular Weight : 153.25 g/mol

- Structure : It features a cyclopropyl group linked to a thiophene ring and an amine group, which contributes to its unique chemical reactivity and biological activity.

Scientific Research Applications

The compound's diverse applications can be categorized into several scientific fields:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its bioactive nature suggests possible applications in:

- Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) with an IC of 15 µM after 48 hours of treatment.

- Neuropharmacology : The compound shows promise as a voltage-gated sodium channel blocker, which could be valuable in treating neurological disorders.

Pharmaceutical Development

This compound is being explored as a lead candidate in drug development targeting specific biological pathways, particularly those involving cannabinoid receptors. Interaction studies have shown that modifications can significantly enhance binding affinity and efficacy against these targets.

Materials Science

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms, particularly in the development of organic semiconductors due to its excellent charge transport properties.

Agrochemistry

The compound is utilized in the synthesis of advanced agrochemicals, including pesticides and herbicides. Its chemical properties enable the design of molecules with enhanced efficacy against pests while minimizing environmental impact.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive/negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Comparison with Other Thiophene Derivatives

To highlight the uniqueness of this compound, it can be compared with other thiophene derivatives:

| Compound Name | Structure Description | Key Properties |

|---|---|---|

| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory effects |

| Articaine | Dental anesthetic | Local anesthetic properties |

| 3,3-Diphenyl-N-(2-(thiophen-2-yl)ethyl)prop-2-en-1-amine | Contains a similar thiophene structure | Potential anti-cancer activity |

作用机制

The mechanism of action of Cyclopropyl-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. The amine group can form hydrogen bonds with polar residues, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Cyclopropyl-thiophen-2-ylmethyl-amine can be compared with other similar compounds such as:

Cyclopropylmethylamine: Lacks the thiophene ring, making it less versatile in terms of π-π interactions.

Thiophen-2-ylmethylamine: Lacks the cyclopropyl group, reducing its hydrophobic interactions.

Cyclopropyl-thiophen-2-ylmethyl-alcohol: Contains a hydroxyl group instead of an amine, altering its hydrogen bonding capabilities.

The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and an amine group, which together provide a versatile platform for various chemical and biological interactions.

生物活性

Cyclopropyl-thiophen-2-ylmethyl-amine (CTMA) is a compound characterized by its unique structural features, including a cyclopropyl group and a thiophene ring. This combination imparts distinctive chemical properties that are of significant interest in medicinal chemistry and drug design. This article reviews the biological activity of CTMA, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

CTMA has the molecular formula C10H13NS and a molecular weight of 181.3 g/mol. The structure includes:

- Cyclopropyl Group : Enhances binding interactions with biological targets.

- Thiophene Ring : Known for its pharmacological versatility, contributing to the compound's bioactivity.

The biological activity of CTMA is primarily attributed to its interactions with various molecular targets:

- Hydrophobic Interactions : The cyclopropyl group can fit into hydrophobic pockets of proteins.

- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues, enhancing binding affinity and specificity.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, which may modulate enzyme or receptor activity.

Anticancer Properties

CTMA has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : CTMA showed promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines, indicating its potential as a therapeutic agent .

Interaction with Cannabinoid Receptors

Research indicates that CTMA may interact with cannabinoid receptors, which are involved in numerous physiological processes. This interaction could lead to therapeutic applications in pain management and neuroprotection.

Comparative Analysis with Related Compounds

CTMA shares structural similarities with other thiophene derivatives, which allows for a comparative analysis of their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclobutyl-thiophen-2-ylmethyl-amine | Cyclobutyl group instead of cyclopropyl | Different ring strain affects reactivity |

| 2-Thiophenemethylamine | Lacks cyclopropane structure | Simpler structure, potentially different activity |

| Thiophenesulfonamide | Contains sulfonamide functional group | Offers different pharmacological properties |

CTMA's unique cyclopropane structure may enhance its biological activity compared to these similar compounds, making it an interesting candidate for further research in drug development.

Case Studies and Research Findings

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJPDZTVBQYPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390001 | |

| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14471-18-2 | |

| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。